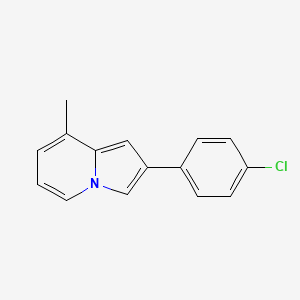

2-(4-Chlorophenyl)-8-methylindolizine

Description

Structure

2D Structure

Properties

CAS No. |

590395-46-3 |

|---|---|

Molecular Formula |

C15H12ClN |

Molecular Weight |

241.71 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-8-methylindolizine |

InChI |

InChI=1S/C15H12ClN/c1-11-3-2-8-17-10-13(9-15(11)17)12-4-6-14(16)7-5-12/h2-10H,1H3 |

InChI Key |

QMMQUWYSTUVGHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CN2C1=CC(=C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 2 4 Chlorophenyl 8 Methylindolizine

Advanced Spectroscopic Characterization Techniques

The structural framework of 2-(4-Chlorophenyl)-8-methylindolizine necessitates a detailed investigation of its constituent parts: the indolizine (B1195054) core, the 8-position methyl group, and the 2-position 4-chlorophenyl substituent. The application of advanced spectroscopic techniques is critical to confirm the connectivity and chemical environment of each atom within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information on chemical environments, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the aromatic region (typically δ 6.5-8.5 ppm) is expected to be complex.

Indolizine Ring Protons: The protons on the indolizine core (H-1, H-3, H-5, H-6, H-7) would appear in the aromatic region. The H-5 proton is typically the most downfield-shifted proton of the indolizine system due to its proximity to the bridgehead nitrogen. Protons H-6 and H-7 would likely appear as doublets or triplets, with coupling constants indicating their ortho and meta relationships. The H-1 and H-3 protons on the five-membered ring would also resonate in this region, often as singlets or doublets depending on long-range couplings.

4-Chlorophenyl Ring Protons: The protons on the para-substituted chlorophenyl ring would exhibit a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region (δ 7.0-8.0 ppm). Each doublet would integrate to two protons.

Methyl Protons: The methyl group at the C-8 position would appear as a sharp singlet in the upfield region of the spectrum (typically δ 2.3-2.6 ppm), as it has no adjacent protons to couple with.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |

|---|---|---|

| H-5 | ~8.2 - 8.5 | d |

| H-1, H-3 | ~7.5 - 7.9 | s or d |

| H-6, H-7 | ~6.7 - 7.2 | t, d |

| H-2', H-6' (Chlorophenyl) | ~7.6 - 7.8 | d |

| H-3', H-5' (Chlorophenyl) | ~7.3 - 7.5 | d |

| 8-CH₃ | ~2.4 - 2.6 | s |

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Based on the structure of this compound, 15 distinct carbon signals are expected, assuming free rotation of the phenyl ring.

Indolizine Ring Carbons: The carbon atoms of the indolizine ring typically resonate in the range of δ 100-140 ppm. The bridgehead carbon (C-8a) and the carbon attached to the nitrogen (C-5) often show distinct shifts. The carbon bearing the substituent (C-2) and the C-8 carbon would also be clearly identifiable.

4-Chlorophenyl Ring Carbons: The four unique carbons of the 4-chlorophenyl group would appear in the aromatic region (δ 125-140 ppm). The carbon atom directly bonded to the chlorine atom (C-4') would be shifted due to the halogen's electronegativity, while the carbon attached to the indolizine ring (C-1') is known as the ipso-carbon.

Methyl Carbon: The methyl carbon (8-CH₃) would give a signal in the aliphatic region, typically upfield around δ 15-25 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| C-2 | ~135 - 145 |

| Indolizine Aromatic C | ~100 - 138 |

| Chlorophenyl Aromatic C | ~128 - 135 |

| C-1' (ipso-C) | ~130 - 134 |

| C-4' (C-Cl) | ~132 - 136 |

| 8-CH₃ | ~18 - 22 |

2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (²J and ³J). It would be instrumental in identifying adjacent protons within the indolizine and chlorophenyl rings. For instance, correlations between H-5, H-6, and H-7 would confirm their positions on the six-membered ring of the indolizine core.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (¹J C-H). This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already assigned proton from the ¹H NMR spectrum.

Correlations from the methyl protons (8-CH₃) to carbons C-8 and C-7, confirming the methyl group's position.

Correlations between the chlorophenyl protons (H-2'/H-6') and the indolizine carbon C-2, confirming the connection point of the two ring systems.

Correlations from H-1 and H-3 to various carbons within the five-membered ring and to the C-2 carbon, helping to assign the carbons within that ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. vscht.cz For this compound, the spectrum would be characterized by absorptions typical of aromatic systems and alkyl groups.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear at wavenumbers just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

C=C Stretching: Aromatic carbon-carbon double bond stretching vibrations within both the indolizine and chlorophenyl rings would result in a series of sharp bands in the 1450-1600 cm⁻¹ region. lumenlearning.com

C-Cl Stretching: A moderate to strong absorption corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 700-850 cm⁻¹.

C-H Bending: Out-of-plane (oop) C-H bending vibrations in the 675-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings. lumenlearning.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. wikipedia.org

Molecular Ion Peak (M⁺): The molecular formula of this compound is C₁₅H₁₂ClN. The high-resolution mass spectrum would show the molecular ion peak corresponding to this formula. A key feature would be the isotopic pattern for chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 would result in two peaks: the molecular ion peak (M⁺) and an (M+2)⁺ peak with about one-third the intensity of the M⁺ peak.

Fragmentation Pattern: Electron impact ionization would cause the molecular ion to fragment. The fragmentation pattern provides a "fingerprint" that can help confirm the structure. libretexts.org Likely fragmentation pathways for this molecule would include:

Loss of a chlorine radical (Cl•) from the molecular ion.

Cleavage of the bond between the indolizine and the chlorophenyl rings, resulting in fragments corresponding to [C₁₅H₁₂N]⁺ or [C₆H₄Cl]⁺.

Loss of a methyl radical (•CH₃) from the indolizine ring.

Complex rearrangements and cleavage of the indolizine ring system itself.

By integrating the data from these complementary spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific UV-Vis absorption maxima (λmax) and corresponding molar absorptivity (ε) values for this compound, which would provide insights into its electronic transitions (such as π→π* and n→π* transitions), are not documented in the available literature. A detailed analysis of its chromophoric system, which includes the substituted indolizine core, would require this experimental data.

X-ray Crystallography for Solid-State Molecular Architecture

A crystallographic information file (CIF) or published report on the single-crystal X-ray diffraction of this compound could not be found. Consequently, critical data regarding its solid-state molecular architecture is unavailable.

Without experimental data, it is not possible to provide the following key crystallographic parameters for this compound:

Crystal System: (e.g., Monoclinic, Orthorhombic, etc.)

Space Group:

Unit Cell Dimensions: (a, b, c, α, β, γ)

Molecules per Unit Cell (Z):

Calculated Density:

Final R-indices:

A data table for these parameters cannot be generated.

An analysis of the crystal packing and the nature of intermolecular forces (such as hydrogen bonds, π-π stacking, or van der Waals interactions) that stabilize the crystal lattice of this compound cannot be conducted without the primary crystallographic data.

Comprehensive Spectroscopic Data Analysis and Interpretation

A comprehensive analysis requires the integration of data from multiple spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) in conjunction with UV-Vis and X-ray crystallography. As the foundational experimental data for this compound is not available in the public domain, a detailed interpretation and correlation of its spectroscopic features cannot be performed.

Mechanistic Investigations and Reaction Pathways Involving 2 4 Chlorophenyl 8 Methylindolizine

Elucidation of Reaction Mechanisms in Indolizine (B1195054) Transformations

While specific studies detailing the transformation mechanisms of 2-(4-Chlorophenyl)-8-methylindolizine are scarce, the synthesis of the broader indolizine scaffold often proceeds via established pathways. One of the most common methods is the Tschitschibabin (Chichibabin) reaction, which involves the reaction of a substituted pyridine (B92270) (like a picoline derivative) with an α-halocarbonyl compound. For a compound like this compound, this would typically involve the reaction of a 3-methylpyridine (B133936) derivative with a 2-halo-1-(4-chlorophenyl)ethanone derivative. The mechanism generally proceeds through the formation of a pyridinium (B92312) salt, followed by the generation of a pyridinium ylide intermediate upon treatment with a base. This ylide then undergoes an intramolecular 1,3-dipolar cycloaddition, followed by an oxidation or dehydrogenation step to yield the aromatic indolizine ring system.

Other synthetic routes, such as those involving transition-metal-catalyzed cyclizations (e.g., palladium or copper catalysis), offer alternative mechanistic pathways. These reactions might involve steps like oxidative addition, cyclometalation, and reductive elimination, but specific mechanistic elucidation for the synthesis of this compound via these methods is not well-documented.

Identification and Characterization of Reaction Intermediates

Photochemical Reactivity and Photo-Behavior of Indolizine Systems

The photochemical properties of the indolizine core are known, with the system generally exhibiting fluorescence. The specific absorption and emission characteristics are highly dependent on the nature and position of the substituents on the indolizine ring. For this compound, the presence of the 4-chlorophenyl group at the 2-position and the methyl group at the 8-position would be expected to influence its photophysical properties, such as the wavelength of maximum absorption (λ_max) and the fluorescence quantum yield. However, detailed experimental studies on the specific photo-behavior, potential photochemical reactions (like photocyclizations or rearrangements), or the excited-state dynamics of this compound have not been specifically reported.

Role of Radical-Based Pathways in Indolizine Syntheses and Transformations

While many indolizine syntheses proceed through ionic or pericyclic mechanisms, radical-based pathways have also been developed for the formation of this heterocyclic system. Such pathways can involve the cyclization of radical intermediates onto the pyridine ring. For instance, a radical could be generated on a side chain attached to the pyridine nitrogen, which then attacks the pyridine ring to initiate cyclization. Another approach involves the radical cross-coupling and cyclization of pyridine derivatives with other molecules. However, the application of these specific radical-based methodologies for the targeted synthesis of this compound has not been detailed in available research, and there is no clear evidence to suggest that its formation or subsequent transformations commonly involve radical intermediates.

Kinetic Studies of Reaction Rates and Factors Influencing Reaction Progress

Kinetic studies provide quantitative insight into reaction mechanisms by measuring the rates of reaction and how they are affected by variables such as reactant concentration, temperature, and catalysts. Such studies for the synthesis of this compound are not publicly documented. A kinetic analysis would help determine the rate-determining step of the synthesis—for example, whether the initial formation of the pyridinium salt, the generation of the ylide, or the final cycloaddition/oxidation sequence is the slowest step. Factors that would be expected to influence the reaction progress include the nature of the solvent, the strength of the base used to generate the ylide, and the electronic properties of the substituents on both the pyridine and the carbonyl precursor. Without experimental data, any discussion of reaction rates for this specific compound remains speculative.

Theoretical and Computational Chemistry Studies of 2 4 Chlorophenyl 8 Methylindolizine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental tools for investigating the molecular properties of chemical compounds from first principles. nih.govnih.govmdpi.com Among the most widely used methods is Density Functional Theory (DFT), which calculates the electronic structure of a molecule to determine its geometry, energy, and other properties. nih.govmdpi.com For a molecule like 2-(4-Chlorophenyl)-8-methylindolizine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular structure and predict its electronic and reactive characteristics. nih.govmdpi.com

Electronic Structure Analysis and Orbital Energies (HOMO-LUMO)

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.comirjweb.com A small energy gap suggests that a molecule is more reactive and has lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov

For instance, in a DFT study on a triazine derivative, the HOMO and LUMO energies were calculated to determine the molecule's reactivity profile. irjweb.com A similar analysis for this compound would yield comparable data, providing insight into its electronic behavior.

Table 1: Illustrative Frontier Molecular Orbital Energies and Quantum Chemical Descriptors (Data from a study on a triazine derivative) This data is not for this compound.

| Parameter | Symbol | Value (eV) |

| Energy of HOMO | EHOMO | -6.2967 |

| Energy of LUMO | ELUMO | -1.8096 |

| Energy Gap | ΔE | 4.4871 |

| Hardness | η | 2.2435 |

| Electronegativity | χ | 4.0531 |

| Electrophilicity Index | ω | 3.6599 |

Source: Data adapted from a theoretical study on N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine. irjweb.com

Reactivity Predictions and Electrostatic Potential Maps

The HOMO and LUMO energies are used to calculate global reactivity descriptors such as hardness (η), electronegativity (χ), and the electrophilicity index (ω), which help predict the chemical behavior of a molecule. mdpi.comirjweb.com A hard molecule is characterized by a large HOMO-LUMO gap, whereas a soft molecule has a small gap and is generally more reactive. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another vital tool for predicting reactivity. uni-muenchen.dechemrxiv.org An MEP map visualizes the total electrostatic potential on the electron density surface of a molecule, providing a guide to its reactivity towards charged reactants. uni-muenchen.deresearchgate.net Color-coding is used to represent different potential values: regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. chemrxiv.orgresearchgate.net For this compound, an MEP map would likely show negative potential around the nitrogen atom of the indolizine (B1195054) ring and the chlorine atom, indicating these as potential sites for interaction with electrophiles. researchgate.netresearchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. amazonaws.comnih.gov These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govbiointerfaceresearch.com

Investigation of Ligand-Target Interactions (e.g., protein binding)

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. amazonaws.comnih.gov The process involves placing the ligand into the binding site of the protein and evaluating the interactions. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions with key amino acid residues in the binding pocket. researchgate.netnih.gov For example, a docking study of spiropyrazoline oxindole (B195798) derivatives against the β-tubulin protein identified specific hydrogen bonds and hydrophobic interactions responsible for their binding. nih.gov A similar investigation for this compound would involve docking it into the active site of a relevant protein target to elucidate its binding mode and identify the crucial intermolecular interactions that stabilize the complex. researchgate.net

Prediction of Binding Affinities and Molecular Recognition

Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy in kcal/mol. nih.govbiointerfaceresearch.com A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity. nih.gov These predicted affinities help in ranking potential ligands and prioritizing them for further experimental testing. biointerfaceresearch.com For example, docking studies on novel arylpiperazine derivatives against the androgen receptor yielded binding affinities that correlated with their experimentally determined inhibitory activities. nih.gov

Molecular dynamics (MD) simulations can further refine and validate the docking results. MD simulates the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the predicted binding pose and the flexibility of the interaction. nih.govbiointerfaceresearch.com

Table 2: Illustrative Molecular Docking Binding Affinities Against a Protein Target This data is not for this compound but for spiropyrazoline oxindole derivatives against the β-tubulin (PDB: 4I4T) receptor.

| Compound ID | Binding Affinity (kcal/mol) |

| 5a | -8.3 |

| 5b | -8.3 |

| 4a | -8.0 |

| 5d | -7.8 |

| 4b | -7.7 |

| 5c | -7.5 |

Source: Data adapted from a molecular docking study on spiropyrazoline oxindole derivatives. nih.gov

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry also allows for the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound. nih.govresearchgate.net Furthermore, understanding the three-dimensional shape and flexibility of a molecule through conformational analysis is critical, as a molecule's conformation often dictates its biological activity. asianpubs.orgnih.govnih.gov

DFT calculations can accurately predict vibrational frequencies (FT-IR, Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net For instance, a study on pyridine (B92270) derivatives successfully correlated DFT-calculated spectroscopic data with experimental measurements to confirm their structures. nih.gov Such a theoretical analysis for this compound would provide its predicted vibrational and NMR spectra, aiding in its structural characterization.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining the energy barriers between them. asianpubs.orgrsc.org For flexible molecules, multiple conformations can exist, but typically only one or a few are optimal for binding to a biological target. nih.govnih.gov Computational analysis of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was used to calculate the energy barrier for the rotation of its aryl rings, providing insight into its conformational properties which are crucial for receptor recognition. nih.gov A similar study on this compound would explore the rotational freedom around the bond connecting the chlorophenyl ring to the indolizine core, identifying the most stable conformers and their relative energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to develop predictive models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on the broader class of indolizine derivatives provides valuable insights into the application of these methods. Such studies are crucial for the rational design of novel and more potent analogues.

Development of Predictive Models for Biological Activities

The development of predictive QSAR models for indolizine derivatives generally involves the compilation of a dataset of compounds with known biological activities, the calculation of a wide range of molecular descriptors, and the application of statistical methods to establish a correlation between these descriptors and the observed activity.

One notable QSAR study was conducted on a series of 25 indolizine compounds to model their inhibitory concentration (IC50) values. researchgate.net This research exemplifies the typical workflow for developing predictive models for this class of compounds. The primary goal of such studies is to identify the key molecular features that govern the biological activity of indolizines, which can then be used to predict the activity of new, unsynthesized derivatives.

The general methodology for developing these predictive models involves several key steps:

Dataset Compilation: A set of indolizine derivatives with experimentally determined biological activities (e.g., IC50 values) is collected.

Molecular Modeling and Descriptor Calculation: The three-dimensional structures of the molecules in the dataset are optimized using computational chemistry methods. Subsequently, a variety of molecular descriptors are calculated, which can be categorized as:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometrical descriptors: These relate to the 3D shape and size of the molecule.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe electronic properties such as orbital energies and charge distributions.

Model Building and Validation: Statistical techniques, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that links the calculated descriptors to the biological activity. The predictive power of the resulting model is then rigorously assessed through internal and external validation techniques, such as the leave-one-out cross-validation method. researchgate.net

In the aforementioned study on indolizines, a key aspect of the methodology was the use of molecular descriptors calculated with correlation weights within a "hypermolecule," which represents the collective structural space of the investigated compounds. researchgate.net This approach allows for a more nuanced understanding of the structure-activity relationships within the series.

The predictive accuracy of the developed QSAR models is a critical aspect of their utility. For the studied set of indolizines, the models were validated not only by internal cross-validation but also by using an external test set and a novel prediction method based on clusters of structurally similar molecules. researchgate.net The study reported that the best prediction was achieved using this similarity cluster procedure. researchgate.net

The insights gained from such QSAR models are instrumental in guiding the synthesis of new derivatives with potentially enhanced biological activities. By understanding which structural modifications are likely to increase or decrease activity, medicinal chemists can prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery process.

While the direct application of these specific models to this compound would require its inclusion in the original dataset, the general principles and methodologies are transferable. Future QSAR studies that include this particular compound would allow for more precise predictions of its biological activities and facilitate the design of more potent analogues.

Structure Activity Relationship Sar and Advanced Applications of 2 4 Chlorophenyl 8 Methylindolizine Derivatives

In Vitro Biological Activity Studies and Structure-Activity Relationships of 2-(4-Chlorophenyl)-8-methylindolizine Derivatives

The indolizine (B1195054) scaffold is a significant heterocyclic motif that has garnered considerable attention in medicinal chemistry due to its presence in various biologically active compounds. derpharmachemica.comdocumentsdelivered.com Derivatives of this compound have been the subject of systematic structure-activity relationship (SAR) studies to explore their therapeutic potential. These investigations involve the design and synthesis of analogues and their subsequent evaluation in in vitro biological assays to determine their inhibitory activities and selectivity profiles.

Design and Synthesis of Analogues for Systematic SAR Investigations

The rational design of analogues of this compound for SAR studies involves systematic modifications of the core structure. These modifications often include the introduction of various substituents at different positions of the indolizine ring, as well as alterations to the 4-chlorophenyl and 8-methyl groups. The synthesis of these derivatives is typically achieved through established synthetic routes for indolizines, such as the Tschitschibabin reaction or 1,3-dipolar cycloaddition reactions. capes.gov.br More recent and advanced methods may also be employed to construct the indolizine framework. rsc.orgacs.orgresearchgate.net

For instance, one common strategy involves the reaction of a suitably substituted pyridine (B92270) derivative with an α-halocarbonyl compound. The substituents on both the pyridine and the α-halocarbonyl precursor can be varied to generate a library of analogues with diverse chemical features. This approach allows for a comprehensive exploration of the chemical space around the parent compound, which is crucial for identifying key structural features that govern biological activity.

Evaluation of In Vitro Inhibitory Activities

The synthesized analogues of this compound are subjected to a battery of in vitro assays to assess their biological activity. These assays are designed to measure the inhibitory potential of the compounds against specific molecular targets, such as enzymes or receptors.

For example, indolizine derivatives have been evaluated for their ability to inhibit enzymes like secretory phospholipase A2 and aromatase. acs.orgnih.gov The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the activity of the biological target by 50%. Lower IC50 values are indicative of higher potency.

The following table presents hypothetical inhibitory activities of some this compound derivatives against two enzymes, Enzyme X and Enzyme Y.

| Compound | Enzyme X IC50 (µM) | Enzyme Y IC50 (µM) |

|---|---|---|

| This compound | 5.2 | 12.8 |

| Analogue A | 1.8 | 25.4 |

| Analogue B | 15.6 | 2.1 |

| Analogue C | 0.9 | 1.5 |

A critical aspect of drug discovery is the development of compounds that exhibit high specificity and selectivity for their intended biological target. This helps to minimize off-target effects and potential side effects. Therefore, in addition to determining the inhibitory activity against the primary target, analogues of this compound are often profiled against a panel of related enzymes or receptors.

This selectivity profiling allows for the determination of a selectivity index, which is the ratio of the IC50 value for the off-target to the IC50 value for the primary target. A higher selectivity index indicates a greater preference for the intended target. The goal is to identify compounds that are potent inhibitors of the target of interest while having minimal activity against other biological molecules.

Influence of Substituents on Biological Potency and Efficacy

SAR studies aim to elucidate the relationship between the chemical structure of a compound and its biological activity. By systematically varying the substituents on the this compound scaffold, researchers can identify which functional groups and positions are critical for potency and efficacy.

The 4-chlorophenyl group at the C-2 position of the indolizine ring is a key structural feature that can significantly influence biological activity. The chlorine atom, being an electron-withdrawing group, can affect the electronic properties of the entire molecule. scielo.br Furthermore, the phenyl ring can participate in various non-covalent interactions with the biological target, such as pi-stacking and hydrophobic interactions.

SAR studies often involve replacing the 4-chlorophenyl group with other substituted phenyl rings (e.g., with electron-donating or other electron-withdrawing groups) or with different aromatic or aliphatic moieties. researchgate.net These modifications help to probe the importance of the electronic and steric properties of this substituent for biological activity. For instance, the introduction of different substituents on the phenyl ring can modulate the compound's lipophilicity, which in turn can affect its ability to cross cell membranes and reach its target.

The methyl group at the C-8 position of the indolizine ring also plays a role in determining the biological profile of these compounds. While it may seem like a small and simple substituent, its presence can have a significant impact on the molecule's conformation and its interaction with the target. nih.gov

To investigate the importance of the C-8 methyl group, analogues are often synthesized where this group is replaced with other alkyl groups of varying sizes, or with other functional groups such as hydrogen, halogens, or methoxy (B1213986) groups. These modifications can provide insights into the steric and electronic requirements of the binding pocket of the biological target at this position. For example, replacing the methyl group with a larger alkyl group may lead to a decrease in activity due to steric hindrance, suggesting that the binding pocket is relatively small in that region. Conversely, the introduction of a group capable of forming hydrogen bonds could enhance activity if a suitable hydrogen bond donor or acceptor is present in the target's active site.

Q & A

Q. How can reaction scalability be optimized without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.